
Trinitroacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinitroacetonitrile, with the molecular formula C₂N₄O₆ , is a highly nitrated organic compoundThe compound is characterized by the presence of three nitro groups attached to an acetonitrile backbone, making it a powerful nitrating agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trinitroacetonitrile can be synthesized through the nitration of acetonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The general reaction scheme is as follows:
CH₃CN+3HNO₃→C₂N₄O₆+3H₂O
Industrial Production Methods: Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced cooling systems helps in managing the heat generated during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Trinitroacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitroacetic acid.
Reduction: Reduction of this compound can lead to the formation of less nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed:
Oxidation: Trinitroacetic acid.
Reduction: Dinitroacetonitrile or mononitroacetonitrile.
Substitution: Various substituted acetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Trinitroacetonitrile has several applications in scientific research:
Chemistry: Used as a nitrating agent in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Wirkmechanismus
The mechanism of action of trinitroacetonitrile involves the interaction of its nitro groups with various molecular targets. The compound can act as a nitrating agent, introducing nitro groups into other molecules. This process can alter the chemical and physical properties of the target molecules, leading to various effects. The pathways involved include electrophilic substitution and radical formation .
Vergleich Mit ähnlichen Verbindungen
Aminoacetonitrile: Contains an amino group instead of nitro groups.
Acetonitrile: The parent compound with no nitro groups.
Dinitroacetonitrile: Contains two nitro groups instead of three.
Comparison: Trinitroacetonitrile is unique due to its high degree of nitration, which imparts higher energy content and reactivity compared to its less nitrated counterparts. This makes it particularly useful in applications requiring high energy output, such as explosives and propellants .
Eigenschaften
CAS-Nummer |
630-72-8 |
|---|---|
Molekularformel |
C2N4O6 |
Molekulargewicht |
176.05 g/mol |
IUPAC-Name |
2,2,2-trinitroacetonitrile |
InChI |
InChI=1S/C2N4O6/c3-1-2(4(7)8,5(9)10)6(11)12 |
InChI-Schlüssel |
CPHSXUIZSJHWLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


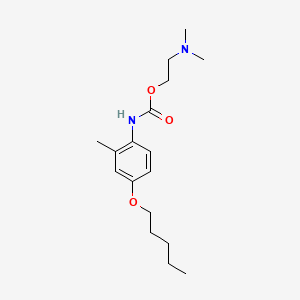
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
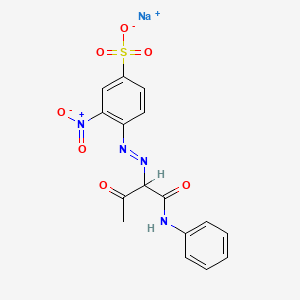
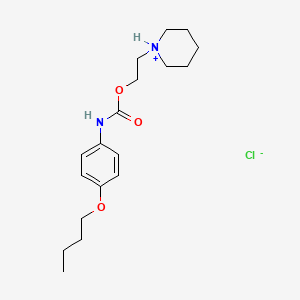
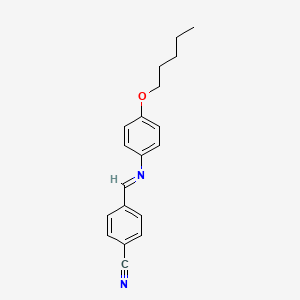
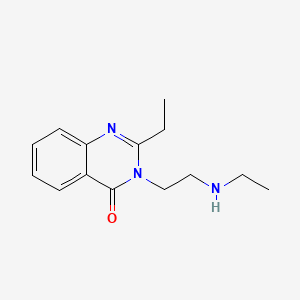
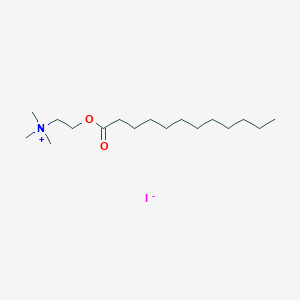

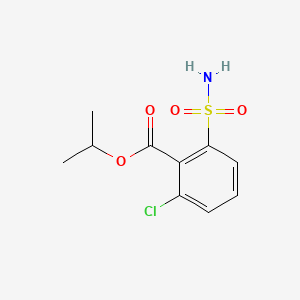
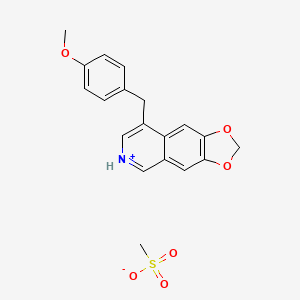
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)

![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

